B1575741 Temporin-CPa

Temporin-CPa

Cat. No.: B1575741
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-CPa is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the frog Lithobates capito . As a member of the temporin family, it is characterized by its short, cationic, and alpha-helical structure . Research indicates that this compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism of action involves a rapid disruption of the bacterial cell membrane, leading to cell death, a common trait among host-defense peptides that reduces the likelihood of resistance development . Studies on related temporins, such as Temporin-1OLa, have demonstrated effective anti-biofilm activity and the ability to act synergistically with conventional antibiotics like linezolid, enhancing its potential as a therapeutic candidate . The peptide's relatively small size and well-defined structure make it an excellent template for structure-activity relationship (SAR) studies aimed at designing novel anti-infective agents with improved efficacy and reduced cytotoxicity . This product, this compound, is supplied for research purposes only and is strictly intended for laboratory investigations. It is not for use in humans, animals, or for any other applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

IPPFIKKVLTTVF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Temporin-CPa exhibits significant antimicrobial activity primarily against Gram-positive bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. Key findings include:

  • Broad-Spectrum Efficacy : this compound is effective against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Studies have shown it can significantly inhibit bacterial growth at low micromolar concentrations, with a minimum inhibitory concentration (MIC) often below 10 μM for sensitive strains .
  • Mechanism of Action : The peptide's action is characterized by its ability to form α-helical structures upon interaction with bacterial membranes, which facilitates membrane permeabilization. This structural adaptation is crucial for its bactericidal activity .

Antifungal Properties

Research indicates that this compound also possesses antifungal activity. It has been tested against clinically relevant fungi and has shown promising results:

  • Inhibition of Fungal Growth : this compound demonstrates effectiveness against various yeast and mold species, making it a potential candidate for treating fungal infections .

Anticancer Potential

The anticancer properties of this compound are an area of growing interest:

  • Targeting Cancer Cells : Studies have revealed that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells. This selectivity is attributed to its mechanism of targeting specific membrane components overexpressed in cancer cells .
  • Mechanistic Insights : The peptide disrupts the integrity of cancer cell membranes, leading to increased permeability and eventual cell death. In vitro studies have shown effective inhibition of proliferation in various cancer cell lines, including breast and melanoma cancers .

Technological Applications

Beyond its biological activities, this compound has potential applications in biotechnology:

  • Antimicrobial Coatings : Due to its potent antimicrobial properties, there is interest in incorporating this compound into coatings for medical devices to prevent biofilm formation and infection .
  • Drug Development : The unique properties of this compound make it a candidate for developing new therapeutic agents aimed at combating antibiotic-resistant pathogens and cancer cells .

Case Studies and Research Findings

StudyFindings
PMC10049141Demonstrated antimicrobial activity against MRSA; effective at low concentrations (MIC < 10 μM).
PMC8949600Showed broad-spectrum activity against ESKAPE pathogens; highlighted the importance of structural modifications for enhanced stability and efficacy.
FASEB JournalReported antiviral effects against influenza; indicated potential for broader antiviral applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Temporin-CPa with structurally or functionally analogous AMPs, focusing on sequence homology, biological activity, and mechanisms of action. Key compounds include Temporin-ALa (a homolog from the same family), Thanatin (an insect-derived AMP), and Thermophilin 1277 (a bacteriocin from Streptococcus thermophilus).

Table 1: Comparative Overview of this compound and Analogous Peptides

Compound Source Organism Length (Amino Acids) Key Structural Features Antimicrobial Spectrum Mechanism of Action
This compound Frog (Rana spp.) Not specified Cationic, α-helical conformation Gram-positive bacteria, fungi Membrane disruption
Temporin-ALa Frog (Rana spp.) 13 Cationic, C-terminal amidation Gram-positive bacteria, fungi Pore formation, biofilm inhibition
Thanatin Insect (Podisus maculiventris) 21 β-hairpin structure, disulfide bond Gram-negative bacteria, fungi LPS binding, immunomodulation
Thermophilin 1277 Bacteria (S. thermophilus) 34 Linear, heat-stable Gram-positive bacteria Membrane permeabilization

Structural and Functional Contrasts

  • Sequence and Conformation : this compound shares the cationic and α-helical structure common to Temporins but lacks the C-terminal amidation seen in Temporin-ALa, which enhances its stability and binding affinity . In contrast, Thanatin’s β-hairpin fold and disulfide bond enable selective targeting of Gram-negative bacteria via lipopolysaccharide (LPS) binding .
  • Spectrum of Activity : this compound and Temporin-ALa primarily inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, whereas Thanatin shows stronger efficacy against Gram-negative pathogens (e.g., Escherichia coli). Thermophilin 1277, a bacteriocin, is niche-specific, targeting closely related bacterial species .
  • Therapeutic Potential: this compound’s mechanism—membrane disruption—poses a lower risk of resistance compared to Thanatin’s immunomodulatory effects, which may trigger host inflammatory responses. Thermophilin 1277’s narrow spectrum limits its clinical utility but enhances its safety profile for food preservation .

Research Findings and Limitations

  • Toxicity : Unlike Temporin-ALa, which exhibits hemolytic activity at high concentrations, this compound’s toxicity profile remains understudied, highlighting a critical research gap .

Critical Analysis of Methodological Approaches

Existing studies on this compound rely heavily on in vitro assays (e.g., broth microdilution for MIC determination), whereas research on Thanatin and Thermophilin 1277 includes in vivo models (e.g., murine infection studies) . Standardization of experimental protocols, as emphasized in antimicrobial peptide research guidelines, is essential for cross-study validity .

Preparation Methods

Synthetic Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and reliable method for preparing Temporin-CPa is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.

  • Fmoc Chemistry: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during synthesis and is removed under mild basic conditions (typically 20% piperidine in DMF).
  • Coupling Reagents: Activators such as COMU or Oxyma are used to promote peptide bond formation efficiently.
  • Ultrasonic-Assisted SPPS: Recent advances include ultrasonic-assisted SPPS, which accelerates both the Fmoc deprotection and coupling steps, improving overall yield and reducing synthesis time.

Cleavage and Purification

  • Cleavage from Resin: After chain assembly, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
  • Purification: High-Performance Liquid Chromatography (HPLC) is employed to purify the crude peptide, achieving purities greater than 95%. The purified peptide is typically obtained as a TFA salt.

Quality Control and Characterization

  • Purity Assessment: Analytical HPLC and mass spectrometry confirm peptide identity and purity.
  • Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine three-dimensional structures, especially for related temporins, to ensure correct folding and conformation. For example, temporin-1OLa structures were calculated using NOE restraints and chemical shift data, yielding ensembles with minimal deviations.
  • Biological Activity Testing: Minimum inhibitory concentration (MIC) assays against bacterial strains such as Escherichia coli and Staphylococcus aureus are performed to validate antimicrobial activity. This compound shows MIC values of 25 µM (E. coli) and 50 µM (S. aureus), confirming successful synthesis of biologically active peptide.

Data Table: Summary of this compound Synthesis Parameters and Properties

Parameter Details
Peptide Sequence IPPFIKKVLTTVF
Length 13 amino acids
Synthesis Method Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Deprotection Reagent 20% Piperidine in DMF
Coupling Agents COMU/Oxyma
Cleavage Reagent Trifluoroacetic acid (TFA)
Purification Method Reverse-phase HPLC
Purity Achieved >95% (standard), up to 99% available
Storage Conditions Lyophilized powder stored at -20°C; reconstituted peptide refrigerated
Solubility Water-soluble
Antimicrobial Activity MIC: 25 µM (E. coli), 50 µM (S. aureus)
Hemolytic Activity LC50 = 220 µM (human red blood cells)

Research Findings and Notes

  • This compound is synthesized chemically rather than extracted from natural sources due to ease of production and purity control.
  • The use of ultrasonic-assisted SPPS improves synthesis efficiency and peptide quality.
  • TFA salts are commonly used but may interfere with biological assays; hence, TFA removal services are recommended for sensitive applications.
  • Advanced cyclic or stapled analogues of temporin peptides have been developed to improve stability and activity, suggesting future directions for this compound modifications.
  • Structural studies of related temporins provide a framework for understanding the folding and bioactive conformations of this compound.

Q & A

Q. How can this compound research be translated into preclinical trials while minimizing bias?

  • Methodological Answer : Implement blinded randomized designs and third-party efficacy audits . Use PRISMA guidelines for systematic reviews of prior toxicity data. Establish DSMBs (Data Safety Monitoring Boards) to evaluate adverse events .

Tables for Methodological Reference

Research Phase Key Tools/Methods Evidence-Based Best Practices
Experimental DesignPower analysis, SOPs, PICO framework
Data Contradiction AnalysisMeta-analysis, Bland-Altman plots
Translational ValidationPK/PD modeling, ELNs, PRISMA guidelines

Note : Avoid reliance on non-peer-reviewed platforms (e.g., *benchchem.com *). Prioritize primary literature and repositories like UniProt or PubChem for peptide sequence validation. For methodology updates, monitor platforms like bioRxiv or *Protocols.io * .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.